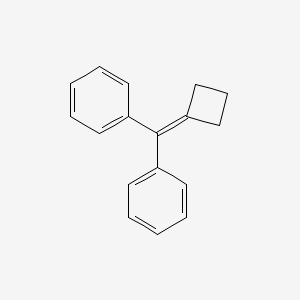
Benzene, 1,1'-(cyclobutylidenemethylene)bis-
描述
Benzene, 1,1’-(cyclobutylidenemethylene)bis-: is an organic compound with the molecular formula C17H16. It consists of a cyclobutylidene group linked to two benzene rings through a methylene bridge. This compound is characterized by its unique structure, which includes a four-membered cyclobutyl ring and two aromatic benzene rings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(cyclobutylidenemethylene)bis- typically involves the reaction of cyclobutylidene intermediates with benzene derivatives. One common method is the Friedel-Crafts alkylation, where cyclobutylidene chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of Benzene, 1,1’-(cyclobutylidenemethylene)bis- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the pure compound.
化学反应分析
Types of Reactions:
Oxidation: Benzene, 1,1’-(cyclobutylidenemethylene)bis- can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon. The reduction typically targets the cyclobutylidene group, converting it into a cyclobutane ring.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Reagents such as bromine or nitric acid can introduce substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of iron(III) bromide or nitric acid with sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclobutane derivatives.
Substitution: Brominated or nitrated benzene derivatives.
科学研究应用
Chemistry: Benzene, 1,1’-(cyclobutylidenemethylene)bis- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and polymers.
Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is also investigated for its potential use in drug development, particularly in designing molecules that can interact with specific protein targets.
Industry: In the industrial sector, Benzene, 1,1’-(cyclobutylidenemethylene)bis- is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and high-performance polymers.
作用机制
The mechanism of action of Benzene, 1,1’-(cyclobutylidenemethylene)bis- involves its interaction with various molecular targets. The compound’s aromatic rings can participate in π-π interactions with other aromatic systems, while the cyclobutylidene group can undergo ring-opening reactions under certain conditions. These interactions and reactions enable the compound to exert its effects in chemical and biological systems.
相似化合物的比较
- Benzene, 1,1’-(1-butenylidene)bis-
- Benzene, 1,1’-(1-propenylidene)bis-
- Benzene, 1,1’-(1-ethenylidene)bis-
Comparison: Benzene, 1,1’-(cyclobutylidenemethylene)bis- is unique due to its cyclobutylidene group, which imparts distinct reactivity and stability compared to its analogs with different alkylidene groups. The presence of the four-membered ring in the cyclobutylidene group introduces ring strain, influencing the compound’s chemical behavior and making it a valuable intermediate in synthetic chemistry.
属性
IUPAC Name |
[cyclobutylidene(phenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-3-8-14(9-4-1)17(16-12-7-13-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVVTHBFDIVZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454690 | |
| Record name | Benzene, 1,1'-(cyclobutylidenemethylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432-53-7 | |
| Record name | Benzene, 1,1'-(cyclobutylidenemethylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


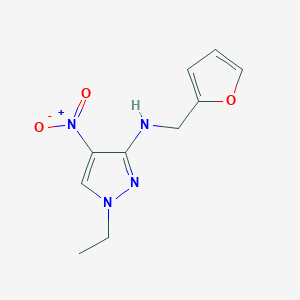

![4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid](/img/structure/B3047632.png)

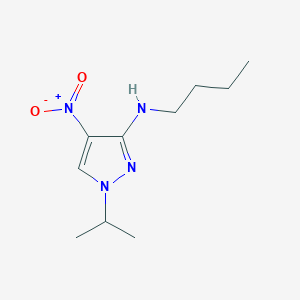
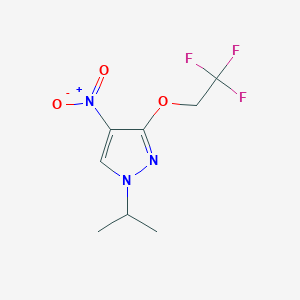
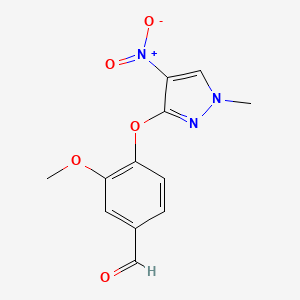
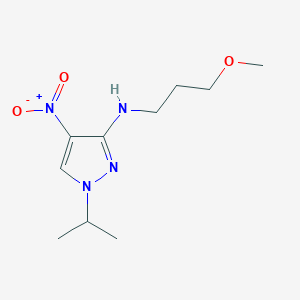
![1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B3047640.png)
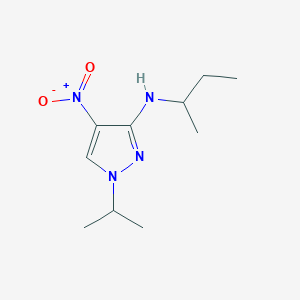
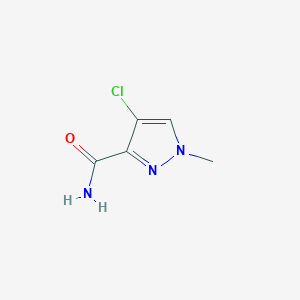
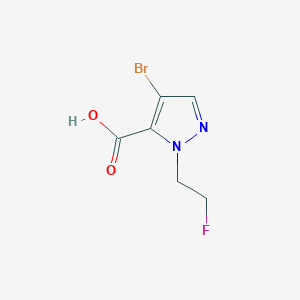
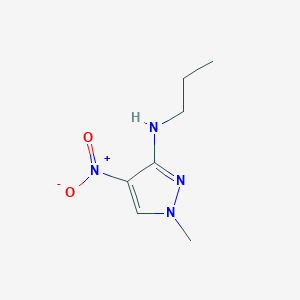
![{4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]phenyl}acetic acid](/img/structure/B3047650.png)
